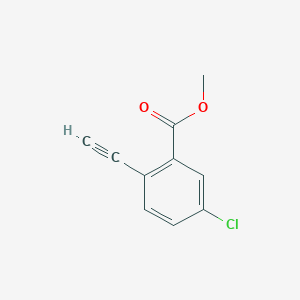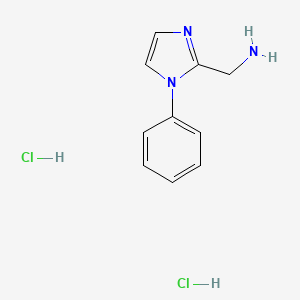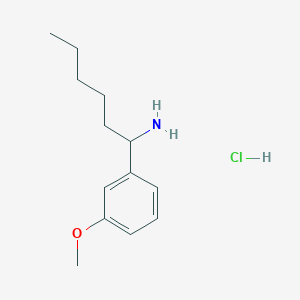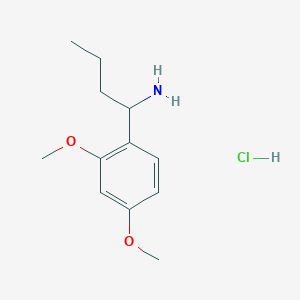
Methyl 5-chloro-2-ethynylbenzoate
Descripción general
Descripción
Methyl 5-chloro-2-ethynylbenzoate is an organic compound with the molecular formula C10H7ClO2 It is a derivative of benzoic acid, featuring a chlorine atom and an ethynyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-ethynylbenzoate can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-iodobenzoic acid with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the coupling reaction. After the coupling reaction, the trimethylsilyl group is removed using a fluoride source, such as tetrabutylammonium fluoride, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-2-ethynylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-2-ethynylbenzoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of methyl 5-chloro-2-ethynylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new compounds. In pharmaceuticals, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and targets would depend on the specific drug design and intended use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: Similar in structure but with a methoxy group instead of an ethynyl group.
Methyl 5-chloro-2-nitrobenzoate: Contains a nitro group instead of an ethynyl group.
Methyl 5-chloro-2-aminobenzoate: Features an amino group in place of the ethynyl group.
Uniqueness
Methyl 5-chloro-2-ethynylbenzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development, offering versatility in the creation of complex molecules.
Propiedades
IUPAC Name |
methyl 5-chloro-2-ethynylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOYPZFKWGGELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1458056.png)



![tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1458062.png)







![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)

